molecular formula C6H3BrN2O B2610231 4-Bromobenzo[c][1,2,5]oxadiazole CAS No. 35036-93-2

4-Bromobenzo[c][1,2,5]oxadiazole

Cat. No.: B2610231
CAS No.: 35036-93-2
M. Wt: 199.007
InChI Key: FXQKWDMHOOXMRV-UHFFFAOYSA-N
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Description

4-Bromobenzo[c][1,2,5]oxadiazole (CAS: 35036-93-2) is a heterocyclic compound featuring a benzo-fused 1,2,5-oxadiazole core with a bromine substituent at the 4-position. Its molecular formula is C₆H₃BrN₂O, with a molecular weight of 199.00 g/mol . This compound is widely utilized as a pharmaceutical intermediate due to its reactivity in cross-coupling reactions, such as Stille couplings (e.g., with tributyltin reagents under palladium catalysis) . It is typically stored at 2–8°C to maintain stability .

The synthesis of derivatives from this compound can be challenging; for example, attempts to prepare benzo[c][1,2,5]oxadiazole-5-carbonitrile via halogen exchange with NaCN or CuCN under microwave conditions failed, necessitating alternative routes starting from 4-amino-3-nitrobenzoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromobenzo[c][1,2,5]oxadiazole can be synthesized through various methods. One common approach involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]oxadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours . Another method includes the use of sulfuric acid and potassium nitrate in water at 85°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sulfuric acid, potassium nitrate, and various boronic acid derivatives .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 4-bromobenzo[c][1,2,5]oxadiazole exhibit significant anticancer properties. For instance, a study highlighted the synthesis of boron-based benzo[c][1,2,5]oxadiazoles that target tumor cells effectively . These compounds have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Pharmacological Properties
The compound has been identified as a potential pharmacophore for various therapeutic applications:

  • Carbonic Anhydrase Inhibitors : Compounds containing the 1,2,5-oxadiazole moiety are effective in inhibiting carbonic anhydrases, which are crucial in regulating pH and fluid balance in tissues .
  • Antibacterial Agents : The antibacterial properties of this compound derivatives have been documented, demonstrating efficacy against Gram-positive and Gram-negative bacteria .

Material Science

Fluorescent Materials
this compound exhibits notable fluorescence properties. It is utilized in the development of light-emitting devices due to its ability to emit bright orange to red fluorescence when excited . This property is exploited in organic light-emitting diodes (OLEDs) and other optoelectronic applications.

Polymeric Composites
The compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Research shows that adding this compound to polymer blends improves their performance under thermal stress .

Agricultural Applications

Herbicidal Activity
Studies have indicated that derivatives of this compound possess herbicidal properties. These compounds can selectively inhibit the growth of certain weeds while being less harmful to crops . This selectivity is crucial for developing sustainable agricultural practices.

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAnticancer agentsEffective against multiple cancer cell lines
Carbonic anhydrase inhibitorsRegulates pH balance; potential therapeutic target
Antibacterial agentsActive against Gram-positive and Gram-negative bacteria
Material ScienceLight-emitting devicesExhibits strong fluorescence; used in OLEDs
Polymeric compositesEnhances thermal stability and mechanical properties
Agricultural ApplicationsHerbicidesSelective growth inhibition of weeds

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of this compound and evaluated their anticancer activity against breast cancer cell lines. The results indicated significant cytotoxicity with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Fluorescent Properties

Another investigation focused on the incorporation of this compound into polymer films for OLED applications. The resulting films demonstrated enhanced brightness and stability under operational conditions compared to conventional materials.

Mechanism of Action

The mechanism of action of 4-Bromobenzo[c][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may target hypoxia-inducible factors (HIF-1) to inhibit tumor growth and metastasis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Bromobenzo[c][1,2,5]thiadiazole

Structural Differences : Replacing the oxygen atom in the oxadiazole ring with sulfur yields 4-bromobenzo[c][1,2,5]thiadiazole (CAS: 22034-13-5, molecular weight: 215.07 g/mol ) . The sulfur atom increases molecular weight and alters electronic properties, enhancing electron-withdrawing effects.

Applications: Thiadiazole derivatives are explored in organic electronics and as intermediates for fluorescent materials. For instance, 4-bromobenzo[c][1,2,5]thiadiazole was used to synthesize quinoxaline-based polymers for optoelectronic applications .

Reactivity : The bromine substituent in both compounds facilitates cross-coupling reactions, but the thiadiazole’s lower electronegativity may reduce oxidative stability compared to oxadiazoles.

5-Bromo-2,1,3-benzoxadiazole (Positional Isomer)

Structural Differences : 5-Bromo-2,1,3-benzoxadiazole (CAS: 51376-06-8) is a positional isomer with bromine at the 5-position instead of the 4-position. This subtle change impacts electronic distribution and steric hindrance.

Applications : Positional isomers are critical in medicinal chemistry; for example, 5-bromo derivatives have been used in synthesizing PD-L1 inhibitors with antitumor activity .

Synthesis : Similar palladium-catalyzed cross-coupling strategies apply, but regioselectivity during bromination or functionalization steps differs due to ring orientation .

Selenium Analogs: 4-Bromobenzo[c][1,2,5]selenadiazole

Structural Differences : Replacing oxygen with selenium further increases molecular weight and polarizability. Selenium’s larger atomic radius enhances π-conjugation and redox activity.

Applications: Selenadiazoles exhibit notable biological activity. For instance, 4-nitrobenzo[c][1,2,5]selenadiazole demonstrated potent antitumor activity against multiple cancer cell lines, attributed to its ability to interact with DNA .

Challenges : Selenium’s toxicity and synthetic complexity limit its widespread use compared to oxadiazoles.

Other Oxadiazole Isomers

1,3,4-Oxadiazoles

Structural Differences : 1,3,4-Oxadiazoles lack the fused benzo ring and exhibit distinct electronic properties. For example, 2-(4-bromophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (CAS: N/A) showed reactivity in tetrazole-based syntheses .

Applications: These isomers are used in high-energy materials (e.g., explosives) due to their high heats of formation (HoF) and detonation velocities. Substituents like –C(NO₂)₃ significantly enhance detonation properties .

1,2,4-Oxadiazoles

Thermal Stability: 1,2,4-Oxadiazoles (e.g., 5,5′-diamino-3,3′-azo-1,2,4-oxadiazole) are less thermally stable than 1,2,5-oxadiazoles, impacting their utility in energetic materials .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
4-Bromobenzo[c][1,2,5]oxadiazole 35036-93-2 C₆H₃BrN₂O 199.00 Pharmaceuticals, PD-L1 inhibitors
4-Bromobenzo[c][1,2,5]thiadiazole 22034-13-5 C₆H₃BrN₂S 215.07 Organic electronics
5-Bromo-2,1,3-benzoxadiazole 51376-06-8 C₆H₃BrN₂O 199.01 Antitumor agents
4-Nitrobenzo[c][1,2,5]selenadiazole N/A C₆H₃N₃O₂Se ~228.97 (estimated) Anticancer agents

Key Research Findings

  • Electronic Effects : Bromine in this compound acts as a leaving group, enabling efficient cross-coupling reactions critical for drug discovery .
  • Thermal Stability : 1,2,5-Oxadiazoles generally exhibit higher thermal stability than 1,2,4-isomers, making them preferable in high-energy materials .
  • Biological Activity : Selenium and sulfur analogs show enhanced bioactivity due to improved lipophilicity and DNA interaction .

Biological Activity

4-Bromobenzo[c][1,2,5]oxadiazole is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound (C6H3BrN2O) is a heterocyclic compound characterized by the presence of a bromine atom and an oxadiazole ring. Its structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds exhibited significant cytotoxic effects against various cancer cell lines. In one study, derivatives showed IC50 values as low as 2.76 µM against ovarian adenocarcinoma cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) . These findings suggest that modifications to the oxadiazole structure can enhance antitumor activity.

Compound Cell Line IC50 (µM)
Compound 1OVXF 8992.76
Compound 1PXF 17529.27
Compound 2Renal Cancer1.143

Inhibition of PD-L1

Another significant area of research involves the inhibition of programmed death-ligand 1 (PD-L1), a critical target in cancer immunotherapy. A derivative of benzo[c][1,2,5]oxadiazole demonstrated an IC50 value of 1.8 nM in inhibiting PD-L1, which is substantially more potent than existing treatments . This positions such derivatives as promising candidates for further development in cancer therapies that enhance immune response.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds have shown inhibitory effects on various enzymes including carbonic anhydrase and histone deacetylases . This inhibition can lead to altered cellular signaling pathways that promote apoptosis in cancer cells.
  • Receptor Binding : The affinity for receptors such as σ receptors and estrogen receptors has been noted, which may mediate some of the compound's effects on cell proliferation and survival .

Study on Antileishmanial Activity

Research has also explored the antileishmanial properties of benzo[c][1,2,5]oxadiazole derivatives. In vitro studies revealed that certain derivatives significantly inhibited Leishmania growth at concentrations as low as 15 µM . This suggests potential for developing new treatments for leishmaniasis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 4-Bromobenzo[c][1,2,5]oxadiazole?

  • Methodology : Synthesis typically involves nucleophilic substitution or electrophilic aromatic substitution (EAS) due to the reactivity of the bromine atom and the aromatic ring. For example, bromination of benzo[c][1,2,5]oxadiazole precursors using brominating agents (e.g., NBS or Br₂) under controlled conditions is common. Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Storage at 2–8°C in amber vials is critical to prevent photodegradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key features should be analyzed?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and coupling patterns to confirm substitution positions.
  • IR Spectroscopy : Detect C-Br stretching (~500–600 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1600 cm⁻¹).
  • Elemental Analysis : Verify Br content (theoretical ~40.2%).
  • Single-crystal X-ray diffraction : Resolve molecular geometry and confirm bromine positioning .

Advanced Research Questions

Q. How can computational methods such as DFT be utilized to predict the stability and reactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

  • Thermal Stability : Decomposition pathways via transition-state analysis.
  • Aromaticity : Nucleus-independent chemical shift (NICS) values to assess ring aromaticity.
  • Reactivity : Frontier molecular orbitals (HOMO-LUMO gaps) predict electrophilic/nucleophilic sites. For instance, bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilic substitution at the 4-position .

Q. What strategies can be employed to resolve contradictions in thermal stability data observed in different studies involving this compound-based materials?

  • Methodology :

  • Controlled DSC/TGA : Standardize heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air) to isolate decomposition mechanisms.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-nitro derivatives) to identify substituent effects.
  • Quantum Mechanics Validation : Reconcile experimental DSC peaks with DFT-predicted activation energies .

Q. What design principles guide the incorporation of this compound moieties into high-performance energetic materials?

  • Methodology :

  • Density Optimization : Introduce nitro (-NO₂) or azide (-N₃) groups to enhance crystal density (>1.85 g/cm³).
  • Detonation Velocity : Maximize heat of formation (ΔHf) via –NH– bridges and –C(NO₂)₃ substituents.
  • Sensitivity Control : Balance energetic performance with mechanical stability (e.g., friction sensitivity <160 N) .

Q. How does the electron-withdrawing nature of this compound influence its application in n-type organic semiconductors?

  • Methodology :

  • HOMO-LUMO Engineering : The bromine atom lowers LUMO levels (-3.2 eV), facilitating electron injection in OFETs.
  • Copolymer Design : Blend with electron-deficient units (e.g., naphthalenediimide) to achieve air-stable electron mobility (>2.4 cm² V⁻¹ s⁻¹).
  • Thin-Film Characterization : Use AFM and GIWAXS to correlate morphology with charge transport .

Q. What in vitro approaches are recommended to evaluate the biological activity of this compound derivatives, and how can potential cytotoxicity be assessed?

  • Methodology :

  • Anticancer Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • STAT3 Inhibition : Western blotting to measure phosphorylation levels in treated cells.
  • Cytotoxicity Profiling : Compare selectivity indices (SI) between cancerous and non-cancerous (e.g., HEK293) cells.
  • Metabolic Stability : Microsomal incubation (human liver microsomes) to assess metabolic degradation .

Properties

IUPAC Name

4-bromo-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQKWDMHOOXMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35036-93-2
Record name 4-bromo-2,1,3-benzoxadiazole
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